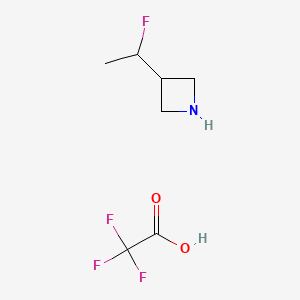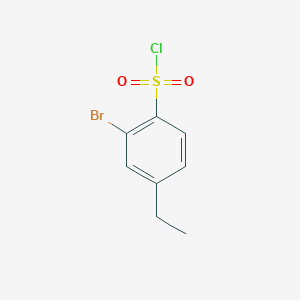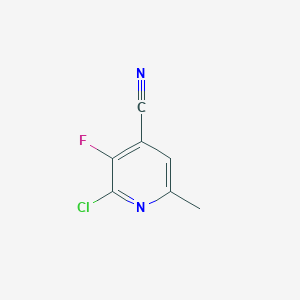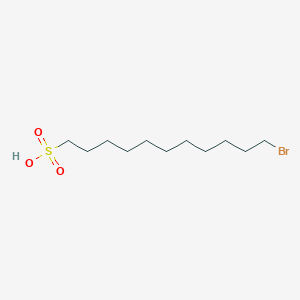
1-(4-Iodophenoxy)-3-(phthalimido)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Métodos De Preparación
The synthesis of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common synthetic route includes the reaction of phthalic anhydride with 4-iodophenol and 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of multifunctionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in inhibiting certain enzymes and receptors.
Medicine: The compound’s derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. They are also explored for their potential use in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The binding of the compound to these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparación Con Compuestos Similares
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-[3-(4-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of an iodophenoxy group, which affects its reactivity and biological activity.
2-[3-(4-Chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione:
2-[3-(4-Bromophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar to the iodophenoxy derivative, but with a bromine atom, leading to differences in reactivity and biological effects.
Propiedades
Fórmula molecular |
C17H14INO3 |
|---|---|
Peso molecular |
407.20 g/mol |
Nombre IUPAC |
2-[3-(4-iodophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14INO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 |
Clave InChI |
NIVJFFPRXWUADZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)




![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)


![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)


![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)

![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
